molecular formula C15H10Cl3NO3 B11173474 4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate

4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11173474
M. Wt: 358.6 g/mol
InChI Key: MXKWUXYHCFBCQB-UHFFFAOYSA-N
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Description

4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H10Cl3NO3. It is a derivative of phenyl acetate and contains a trichlorophenyl group, which is known for its various chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with phenyl acetate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study the effects of trichlorophenyl derivatives on cellular processes. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine

In medicine, this compound is investigated for its potential use as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound can modulate various cellular pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4,5-Trichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific combination of the trichlorophenyl group and the phenyl acetate moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H10Cl3NO3

Molecular Weight

358.6 g/mol

IUPAC Name

[4-[(2,4,5-trichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H10Cl3NO3/c1-8(20)22-10-4-2-9(3-5-10)15(21)19-14-7-12(17)11(16)6-13(14)18/h2-7H,1H3,(H,19,21)

InChI Key

MXKWUXYHCFBCQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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